3-acetyl-2-(4-ethoxyphenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Overview
Description
3-acetyl-2-(4-ethoxyphenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the pyrrolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(4-ethoxyphenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step might involve a Friedel-Crafts acylation reaction.
Addition of the oxolan-2-ylmethyl group: This could be done via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: The ethoxyphenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-acetyl-2-(4-ethoxyphenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for its biological activity.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting or activating certain enzymes.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one: Similar structure but lacks the ethoxyphenyl group.
3-acetyl-2-(4-methoxyphenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxyphenyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-acetyl-2-(4-ethoxyphenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-24-14-8-6-13(7-9-14)17-16(12(2)21)18(22)19(23)20(17)11-15-5-4-10-25-15/h6-9,15,17,22H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVTVLTCGCBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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